

# LS-102 discovery and history

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## Compound of Interest

Compound Name: LS-102

Cat. No.: B2460127

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An In-depth Technical Guide to the Discovery and History of **LS-102**, a Selective Synoviolin (Syvn1) Inhibitor

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical development of **LS-102**, a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ubiquitin-proteasome system.

## Discovery and History

**LS-102** was identified through a high-throughput screening of small molecules aimed at discovering inhibitors of the autoubiquitination activity of synoviolin, a RING-type E3 ubiquitin ligase.[1] This discovery effort was undertaken by Progenra, Inc., a company focused on developing therapeutics targeting the ubiquitin-proteasome system.[2][3] **LS-102** emerged as a selective inhibitor of Syvn1 and is currently in the preclinical stage of research and development.[2] It is a cell-permeable triaminotriazine compound.[4][5]

## Mechanism of Action

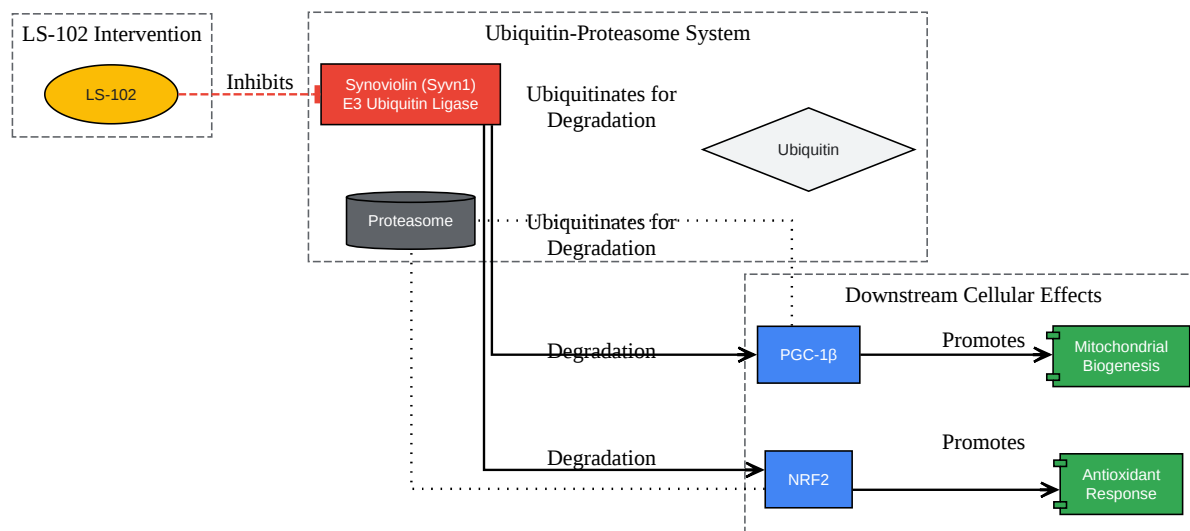
**LS-102** exerts its biological effects by selectively inhibiting the enzymatic activity of synoviolin (Syvn1), an E3 ubiquitin ligase implicated in the endoplasmic reticulum-associated degradation (ERAD) pathway.[1]

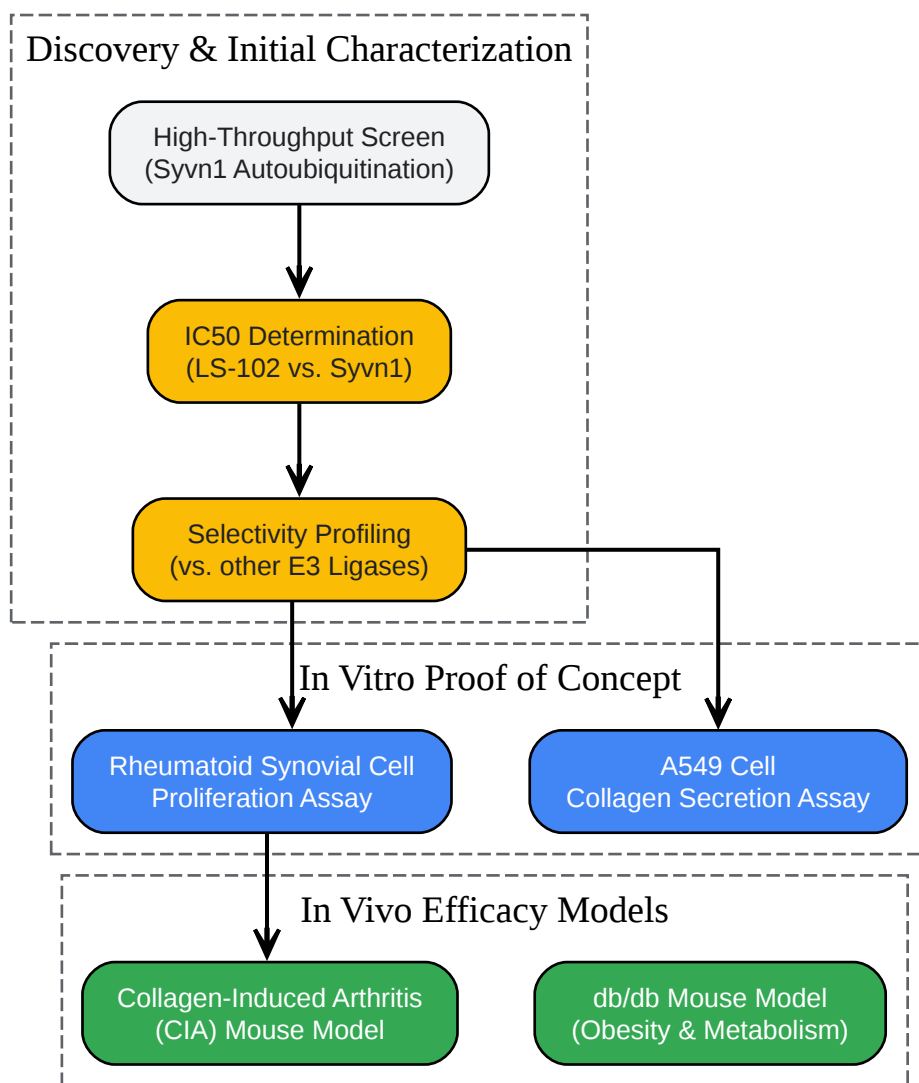
Key aspects of its mechanism of action include:

- Inhibition of Autoubiquitination: **LS-102** directly inhibits the autoubiquitination of Syvn1 with an IC50 of 35  $\mu$ M.[\[6\]](#) This inhibition is selective, as **LS-102** does not affect the activity of other E3 ubiquitin ligases such as ARIH1, BRCA1/BARD1, and Efp.[\[7\]](#)
- Stabilization of Syvn1 Substrates: By inhibiting Syvn1, **LS-102** prevents the polyubiquitination and subsequent proteasomal degradation of its target proteins. Key substrates stabilized by **LS-102** include:
  - Peroxisome proliferator-activated receptor-gamma coactivator-1 beta (PGC-1 $\beta$ ): This is a critical regulator of mitochondrial biogenesis and energy metabolism. **LS-102** treatment abolishes the negative regulation of PGC-1 $\beta$  by Syvn1, leading to its stabilization.[\[4\]](#)[\[5\]](#)[\[8\]](#)
  - Nuclear factor erythroid 2-related factor 2 (NRF2): A transcription factor that plays a crucial role in the antioxidant response.[\[6\]](#)
  - V247M  $\alpha$ -sarcoglycan mutant: A misfolded protein associated with sarcoglycanopathy.[\[6\]](#)

The stabilization of PGC-1 $\beta$  by **LS-102** leads to increased mitochondrial biogenesis and enhanced energy expenditure, which has been demonstrated in vivo.[\[4\]](#)[\[5\]](#)[\[8\]](#)

## Signaling Pathway of LS-102 Action





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